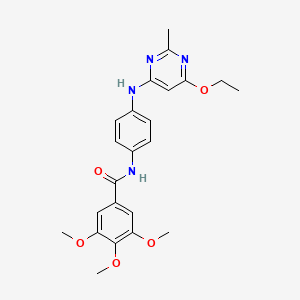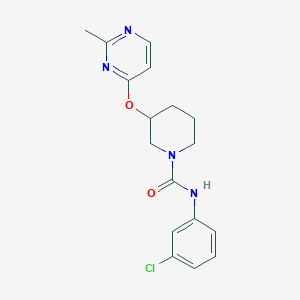
Methyl3-(5-((((3-(trifluoromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl3-(5-((((3-(trifluoromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate is a complex organic compound widely recognized for its applications in scientific research and various industries. This compound is known for its unique structure, which includes a trifluoromethyl group, an anilino group, and a thiophene ring, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-(5-((((3-(trifluoromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate involves multiple steps, beginning with the formation of the trifluoromethyl aniline derivative. This derivative undergoes further reactions to form the carbonyl and oxy-methyl linkages. The furyl and thiophene rings are introduced through specific reaction conditions, often involving catalytic agents and precise temperature control to ensure the correct formation of the compound's intricate structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthetic methods that are optimized for efficiency and yield. This includes the use of automated reactors, high-throughput synthesis techniques, and stringent quality control measures to ensure the purity and consistency of the final product. Advanced purification techniques, such as chromatography, are often employed to isolate the desired compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl3-(5-((((3-(trifluoromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions to form new products with altered functional groups.
Reduction: : Reduction reactions can be utilized to modify the compound's functional groups, potentially leading to new derivatives.
Substitution: : The compound is susceptible to nucleophilic substitution reactions, where specific groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under controlled conditions.
Reduction: : Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often employed.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl3-(5-((((3-(trifluoromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate has significant applications in:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules, often for pharmaceuticals or agrochemicals.
Biology: : Employed in biochemical assays and as a probe in molecular biology studies due to its specific reactivity and structure.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of advanced materials and coatings, particularly those requiring unique chemical resistance or stability.
Mécanisme D'action
The mechanism by which Methyl3-(5-((((3-(trifluoromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl and anilino groups, along with the thiophene ring, are critical for binding to these targets, often involving hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, such as methyl3-(5-(((3-(difluoromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate, the presence of the trifluoromethyl group in Methyl3-(5-((((3-(trifluoromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate imparts unique chemical and biological properties. This makes it more reactive in certain chemical reactions and potentially more potent in its biological activity.
List of Similar Compounds
Methyl3-(5-(((3-(difluoromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate
Methyl3-(5-(((3-(trichloromethyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate
Methyl3-(5-(((3-(methyl)anilino)carbonyl)oxy)methyl)-2-furyl)-2-thiophenecarboxylate
Propriétés
IUPAC Name |
methyl 3-[5-[[3-(trifluoromethyl)phenyl]carbamoyloxymethyl]furan-2-yl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO5S/c1-26-17(24)16-14(7-8-29-16)15-6-5-13(28-15)10-27-18(25)23-12-4-2-3-11(9-12)19(20,21)22/h2-9H,10H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYZKFSCYTUWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)COC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2972336.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2972337.png)
![4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2972338.png)

![{1-Azabicyclo[3.2.1]octan-5-yl}methanamine dihydrochloride](/img/structure/B2972340.png)
![Tert-butyl N-[(2-formyl-6-oxaspiro[3.5]nonan-7-yl)methyl]carbamate](/img/structure/B2972341.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2972349.png)
![3-(4-ethoxyphenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2972350.png)

![2-ethyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B2972352.png)
![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2972355.png)
![methyl 4-[6-chloro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate](/img/structure/B2972356.png)

